5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and methoxy and chlorobenzoyl groups . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Methoxy and chlorobenzoyl groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,4-oxadiazole rings, as well as the methoxy and chlorobenzoyl groups . The stereochemistry of the molecule could be influenced by the spatial orientation of these substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-28-17-9-6-13(11-19(17)30-3)20-24-21(31-25-20)16-5-4-10-26(16)22(27)15-8-7-14(23)12-18(15)29-2/h6-9,11-12,16H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBRZIFEYICQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=C(C=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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